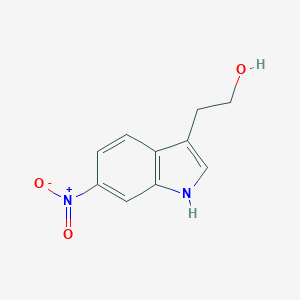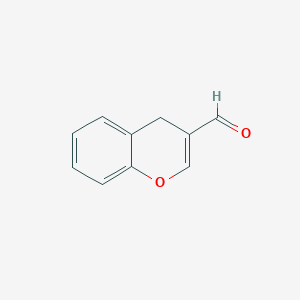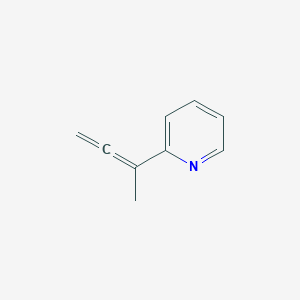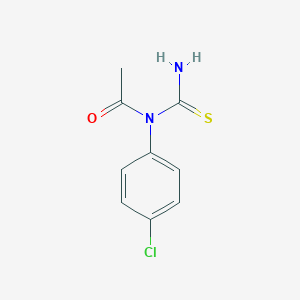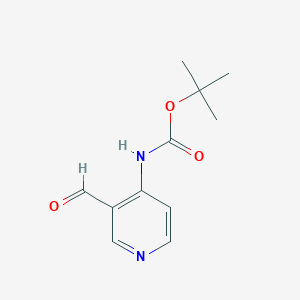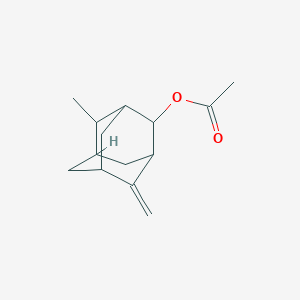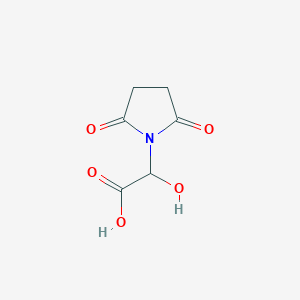![molecular formula C10H12O B040232 Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI) CAS No. 120663-38-9](/img/structure/B40232.png)
Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI) is a synthetic compound that has been studied extensively in scientific research. It is commonly referred to as TCO or TCO-Ac and is a bicyclic ketone that has a tricyclic framework. TCO has a unique structure that makes it a valuable tool in chemical research.
Wirkmechanismus
The mechanism of action of TCO is based on its ability to form covalent bonds with cysteine residues in proteins. This covalent bond formation can lead to changes in protein structure and function. TCO has also been shown to act as a fluorescent probe, allowing for visualization of protein dynamics and localization.
Biochemische Und Physiologische Effekte
TCO has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be non-toxic and non-cytotoxic, making it a valuable tool for studying protein-ligand interactions in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TCO in lab experiments include its ability to covalently bind to cysteine residues in proteins, its fluorescent properties, and its non-toxic nature. However, TCO has some limitations, including its relatively high cost and the need for specialized equipment to detect its fluorescence.
Zukünftige Richtungen
There are several future directions for TCO research. One potential direction is the development of new TCO derivatives with improved properties, such as increased fluorescence intensity or specificity for certain cysteine residues. Another potential direction is the use of TCO in drug discovery, where it could be used to identify new drug targets or to screen for potential drug candidates. Finally, TCO could be used in the development of new diagnostic tools for diseases such as cancer, where it could be used to detect specific protein biomarkers.
In conclusion, TCO is a valuable tool in scientific research due to its unique structure and ability to covalently bind to cysteine residues in proteins. Its use in lab experiments has led to important discoveries in protein-ligand interactions and protein function. While there are limitations to its use, the future directions for TCO research are promising and could lead to new discoveries in drug discovery and disease diagnosis.
Synthesemethoden
The synthesis of TCO is a multistep process that involves the use of several reagents and catalysts. The most common method for synthesizing TCO is through the Diels-Alder reaction. This reaction involves the reaction of a diene and a dienophile to form a cyclic compound. TCO is synthesized using cyclopentadiene and maleic anhydride as the diene and dienophile, respectively. The resulting product is then subjected to a series of chemical reactions to produce TCO.
Wissenschaftliche Forschungsanwendungen
TCO has been used extensively in scientific research as a chemical probe to study protein-ligand interactions. It has been shown to bind covalently to cysteine residues in proteins, making it a valuable tool for studying protein function. TCO has also been used as a fluorescent probe to study protein dynamics and localization in cells.
Eigenschaften
CAS-Nummer |
120663-38-9 |
|---|---|
Produktname |
Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)-(9CI) |
Molekularformel |
C10H12O |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
1-(3-tricyclo[3.2.1.02,4]oct-6-enyl)ethanone |
InChI |
InChI=1S/C10H12O/c1-5(11)8-9-6-2-3-7(4-6)10(8)9/h2-3,6-10H,4H2,1H3 |
InChI-Schlüssel |
UFPFWHDXZKMONU-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C2C1C3CC2C=C3 |
Kanonische SMILES |
CC(=O)C1C2C1C3CC2C=C3 |
Synonyme |
Ethanone, 1-tricyclo[3.2.1.02,4]oct-6-en-3-yl-, (1alpha,2beta,3beta,4beta,5alpha)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



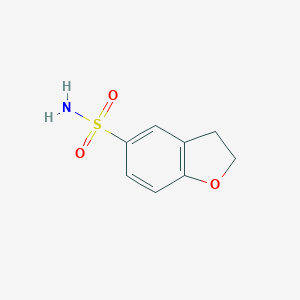
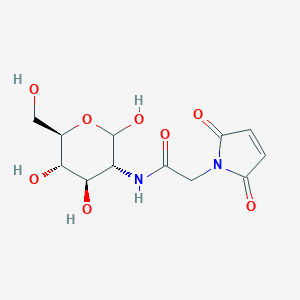
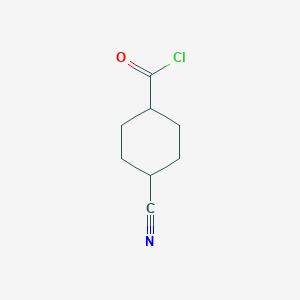

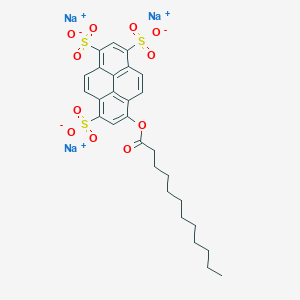
![(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B40164.png)

